molecular formula C7H11N3O B3043944 5-Propyl-1H-pyrazole-3-carboxamide CAS No. 957129-48-5

5-Propyl-1H-pyrazole-3-carboxamide

Cat. No.: B3043944
CAS No.: 957129-48-5
M. Wt: 153.18 g/mol
InChI Key: QVHOMJODUORWGO-UHFFFAOYSA-N
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Description

5-Propyl-1H-pyrazole-3-carboxamide (CAS 957129-48-5) is a chemical building block belonging to the pyrazole carboxamide family. With the molecular formula C 7 H 11 N 3 O and a molecular weight of 153.18 g/mol, this compound serves as a versatile precursor in medicinal chemistry and pharmaceutical research . This scaffold has demonstrated significant research value in the design and synthesis of novel bioactive molecules. Recent investigations have shown that derivatives of this compound are central to developing potent and selective histone deacetylase 6 (HDAC6) inhibitors . Specifically, the compound N-Phenyl-5-propyl-1H-pyrazole-3-carboxamide —a direct derivative—has been identified as a highly selective HDAC6 inhibitor (IC 50 = 4.95 nM) and degrader (DC 50 = 0.96 nM) . This mechanism offers a promising therapeutic strategy for treating acute liver injury (ALI) by inhibiting necrosis and suppressing key inflammatory proteins such as TNF-α, IL-1β, and IL-6 . In a mouse model of acetaminophen-induced liver injury, this derivative exhibited significant protective efficacy, confirming the therapeutic potential of this chemical series . Beyond this specific application, pyrazole-carboxamide cores are widely exploited in scientific research for developing various enzyme inhibitors, including carbonic anhydrase isoforms, and are frequently studied for their antimicrobial and antioxidant potential . Researchers can utilize this compound as a key synthetic intermediate to explore new chemical space in drug discovery. This product is offered For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-propyl-1H-pyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c1-2-3-5-4-6(7(8)11)10-9-5/h4H,2-3H2,1H3,(H2,8,11)(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVHOMJODUORWGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=NN1)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualizing Pyrazole Carboxamides Within Contemporary Heterocyclic Chemistry Research

Pyrazole (B372694) carboxamides represent a significant class of compounds within the vast domain of heterocyclic chemistry. acs.org These molecules, characterized by a pyrazole ring linked to a carboxamide group, are a major focus of research due to their wide-ranging biological activities and synthetic accessibility. nih.gov The versatility of the pyrazole core, combined with the chemical reactivity of the carboxamide moiety, allows for the creation of large libraries of derivatives for screening in drug discovery and agrochemical development. acs.org

Contemporary research in this area often focuses on the development of novel synthetic methodologies to access these compounds efficiently and with high regioselectivity. nih.govmdpi.com This includes the use of multi-component reactions, green chemistry approaches, and advanced catalytic systems. mdpi.com Furthermore, structure-activity relationship (SAR) studies are a key component of modern research, aiming to understand how different substituents on the pyrazole and carboxamide portions of the molecule influence its biological effects. nih.gov

Historical and Current Significance of the Pyrazole Core in Chemical and Biomedical Investigations

The pyrazole (B372694) ring, a five-membered heterocycle with two adjacent nitrogen atoms, has a rich history in chemistry, with its synthesis first reported in the 19th century. nih.gov Since then, its significance has grown exponentially, particularly in the realm of medicinal chemistry. researchgate.net The pyrazole core is a key structural feature in numerous approved drugs, highlighting its clinical importance. nih.gov

The enduring interest in the pyrazole nucleus stems from its diverse pharmacological profile, which includes anti-inflammatory, analgesic, antimicrobial, anticancer, and antiviral activities. mdpi.comresearchgate.net This broad spectrum of activity is attributed to the unique electronic and steric properties of the pyrazole ring, which allow it to interact with a wide variety of biological targets, including enzymes and receptors.

Current biomedical investigations continue to explore the potential of pyrazole derivatives in treating a range of diseases. nih.govresearchgate.net Research is particularly active in the areas of oncology, infectious diseases, and neurodegenerative disorders. mdpi.comfrontiersin.orgnih.gov The ability to readily modify the pyrazole scaffold allows chemists to fine-tune the pharmacological properties of these molecules, leading to the development of more potent and selective therapeutic agents. nih.gov

Rationale for In Depth Academic Inquiry into 5 Propyl 1h Pyrazole 3 Carboxamide

Established Synthetic Pathways to Pyrazole-3-carboxamide Scaffolds

The construction of the pyrazole-3-carboxamide framework relies on robust and well-documented chemical reactions. These pathways are broadly applicable and can be adapted to produce a wide variety of substituted pyrazole derivatives.

The most fundamental and widely utilized method for constructing the pyrazole ring is the cyclocondensation reaction between a 1,3-dielectrophilic species and a hydrazine (B178648) derivative. beilstein-journals.orgnih.gov This approach, often referred to as the Knorr pyrazole synthesis, forms the heterocyclic ring in a single, efficient step. beilstein-journals.org

The key starting materials for this reaction are 1,3-dicarbonyl compounds or their synthetic equivalents, such as α,β-unsaturated ketones and esters. beilstein-journals.orgnih.gov The reaction proceeds via the nucleophilic attack of the hydrazine on the two electrophilic carbonyl carbons, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.

The choice of hydrazine (e.g., hydrazine hydrate (B1144303), phenylhydrazine, or substituted hydrazines) determines the substituent at the N1 position of the pyrazole ring. If hydrazine hydrate is used, an N-unsubstituted pyrazole is typically formed. The regioselectivity of the condensation with unsymmetrical 1,3-dicarbonyl compounds can sometimes be a challenge, potentially leading to a mixture of isomeric products. researchgate.net

Table 1: Overview of Knorr Pyrazole Synthesis

Reactant 1 Reactant 2 Product Key Features
1,3-Dicarbonyl Compound Hydrazine Derivative Substituted Pyrazole Classic and versatile method for pyrazole ring formation. beilstein-journals.org

Once the pyrazole carboxylic acid or its ester equivalent is formed, the final step is the construction of the amide bond to yield the desired carboxamide. This transformation is a cornerstone of organic synthesis and can be achieved through several reliable methods.

The most common approach involves converting the pyrazole carboxylic acid into a more reactive intermediate, such as an acid chloride. nih.gov This is typically done by treating the carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting pyrazole-3-carbonyl chloride is then reacted with ammonia (B1221849) or a primary/secondary amine to furnish the corresponding carboxamide. nih.gov

Alternatively, direct amidation can be accomplished using a variety of coupling reagents. These reagents activate the carboxylic acid in situ, facilitating its reaction with an amine. Common coupling agents include carbodiimides (like DCC or EDC) and phosphonium (B103445) or uronium salts (like HATU or HBTU). This method avoids the often harsh conditions required for acid chloride formation and is compatible with a broader range of functional groups. mdpi.com

Multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to synthesizing complex molecules like pyrazoles in a single step from three or more starting materials. mdpi.com These reactions streamline synthetic sequences by reducing the number of purification steps and saving time and resources. mdpi.comacs.org

Several MCRs have been developed for the synthesis of functionalized pyrazoles. nih.govorganic-chemistry.org A common strategy involves the in-situ formation of a key intermediate, such as a 1,3-dicarbonyl compound or an α,β-unsaturated system, which then undergoes cyclocondensation with a hydrazine. beilstein-journals.org For example, a three-component reaction of an aldehyde, a β-ketoester, and a hydrazine can directly yield a polysubstituted pyrazole. beilstein-journals.org Another powerful MCR involves the reaction of hydrazine hydrate, an isothiocyanate, and an arylidene malononitrile, which proceeds through a thiosemicarbazide (B42300) intermediate to form 1H-pyrazole-1-carbothioamides. biointerfaceresearch.com

Table 2: Examples of Multicomponent Reactions for Pyrazole Synthesis

Components Catalyst/Conditions Product Type Reference
Aldehyde, Malononitrile, Hydrazine Hydrate, β-Ketoester Various catalysts (e.g., piperidine, nano-catalysts) Pyranopyrazoles nih.gov
Aldehyde, β-Ketoester, Hydrazine Yb(PFO)₃ Persubstituted Pyrazoles beilstein-journals.org

Targeted Synthesis of this compound and Related Analogs

The specific synthesis of this compound can be achieved by applying the general principles of pyrazole synthesis with carefully chosen starting materials bearing the required propyl substituent.

A direct and logical approach to synthesizing the target molecule is to start with a precursor that already contains the n-propyl group. The Knorr cyclocondensation is well-suited for this purpose. The key starting material is a propyl-substituted 1,3-dicarbonyl compound, such as ethyl 2,4-dioxoheptanoate.

In a typical procedure, ethyl 2,4-dioxoheptanoate is reacted with hydrazine hydrate. The condensation reaction generally proceeds with good regioselectivity to yield the ethyl ester of 5-propyl-1H-pyrazole-3-carboxylic acid. google.com The subsequent conversion of this ester to the desired carboxamide is a standard transformation, as detailed in the following section. A patent describes a similar reaction using methyl hydrazine and 2,4-diketoheptane carboxylic acid ethyl ester to produce a mixture of isomeric pyrazole carboxylic acid esters, including the 1-methyl-5-n-propyl-pyrazole-3-carboxylic acid ethyl ester. google.com

A highly flexible and common strategy for preparing this compound involves the synthesis and subsequent derivatization of the corresponding pyrazole carboxylic acid intermediate. nih.gov This two-stage approach allows for the purification of the intermediate acid, ensuring the final product is of high purity.

The synthesis begins with the preparation of 5-propyl-1H-pyrazole-3-carboxylic acid or its ethyl ester, as described in the previous section. google.com If the reaction yields the ester, it is first hydrolyzed to the carboxylic acid, typically under basic conditions (e.g., using sodium hydroxide) followed by acidification.

The isolated 5-propyl-1H-pyrazole-3-carboxylic acid is then converted to the target carboxamide. nih.gov This is most reliably achieved by first treating the acid with thionyl chloride (SOCl₂) to form the highly reactive 5-propyl-1H-pyrazole-3-carbonyl chloride. This acyl chloride is not usually isolated but is reacted directly with a source of ammonia (such as aqueous or gaseous ammonia) to yield this compound. This method was recently utilized in the synthesis of a series of N-Phenyl-5-propyl-1H-pyrazole-3-carboxamide derivatives, which showed activity as HDAC6 inhibitors. nih.gov

Table 3: List of Mentioned Chemical Compounds

Compound Name Molecular Formula Structure
This compound C₇H₁₁N₃O
Pyrazole C₃H₄N₂
Hydrazine H₄N₂
Thionyl chloride SOCl₂
5-propyl-1H-pyrazole-3-carboxylic acid C₇H₁₀N₂O₂
Ethyl 2,4-dioxoheptanoate C₉H₁₄O₄
Ethyl 5-propyl-1H-pyrazole-3-carboxylate C₉H₁₄N₂O₂
N-Phenyl-5-propyl-1H-pyrazole-3-carboxamide C₁₃H₁₅N₃O

An exploration of the synthetic pathways leading to this compound and its related derivatives reveals a variety of sophisticated chemical strategies. These methods range from classical reactions to modern, high-throughput techniques, each offering distinct advantages for constructing and functionalizing the pyrazole carboxamide scaffold. This article focuses strictly on select methodologies for the synthesis of this important class of compounds.

Chemical Reactivity and Mechanistic Investigations of 5 Propyl 1h Pyrazole 3 Carboxamide

Reactivity Profiles of the Pyrazole (B372694) Ring System

The pyrazole ring is an electron-rich heterocyclic system, and its reactivity is significantly influenced by the nature and position of its substituents. mdpi.com The presence of two adjacent nitrogen atoms within the five-membered ring creates a unique electronic environment that governs its behavior in chemical reactions. mdpi.com

Regioselectivity in Substitution Reactions

The position of substituents on the pyrazole ring dictates the regioselectivity of substitution reactions. Electrophilic substitution reactions on the pyrazole ring preferentially occur at the C4 position. nih.gov Conversely, nucleophilic attacks are favored at the C3 and C5 positions. nih.gov

The synthesis of substituted pyrazoles often involves the reaction of 1,3-dicarbonyl compounds with hydrazines. The regioselectivity of this condensation can be influenced by the reaction conditions and the nature of the substituents. For instance, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) as solvents has been shown to dramatically increase the regioselectivity in the formation of N-methylpyrazoles from 1,3-diketones and methylhydrazine. conicet.gov.ar In many cases, this leads to the preferential formation of one regioisomer over the other. conicet.gov.ar

For example, the reaction of 2,4-diketoheptane carboxylic acid ethyl ester with methyl hydrazine (B178648) can yield a mixture of 1-methyl-3-n-propyl-pyrazole-5-carboxylic acid ethyl ester and 1-methyl-5-n-propyl-pyrazole-3-carboxylic acid ethyl ester. google.com The ratio of these isomers can be influenced by the reaction conditions. google.com

A study on the reaction of N-monosubstituted hydrazones with nitroolefins demonstrated a novel method for regioselective pyrazole synthesis. nih.gov The regioselectivity can also be reversed depending on the base used in the reaction. nih.gov

Table 1: Regioselectivity in Pyrazole Synthesis

Reactants Conditions Major Product Minor Product Reference
1,3-diketone + methylhydrazine Ethanol Mixture of regioisomers Mixture of regioisomers conicet.gov.ar
1,3-diketone + methylhydrazine TFE or HFIP 5-arylpyrazole isomer 3-arylpyrazole isomer conicet.gov.ar

Influence of Substituents on Ring Basicity and Acidity

The pyrazole ring possesses both a basic pyridine-like nitrogen atom and an acidic pyrrole-like NH group. mdpi.com The basicity of the pyridine-like nitrogen can be readily influenced by substituents on the ring. nih.gov Electron-donating groups increase the electron density on the ring and enhance the basicity of the nitrogen atom. pharmaguideline.com Conversely, electron-withdrawing groups decrease the basicity. pharmaguideline.com

The acidity of the pyrrole-like NH proton is also affected by substituents. Computational studies have shown that electron-donating groups can increase the acidity of the pyrrole-like NH group. mdpi.com The pKa of the pyrazole proton is a measure of its acidity, and this value can be modulated by the electronic effects of the substituents.

Research has shown that N-substitution on the pyrazole ring affects its aromaticity, which in turn can influence its acidity and basicity. researchgate.net Electron-withdrawing substituents tend to decrease the aromaticity of the pyrazole ring. researchgate.net While imidazole (B134444) rings are generally more stable than pyrazole rings, this is attributed to the weaker N-N bond in pyrazoles rather than a significant difference in aromaticity. researchgate.net

Table 2: Effect of Substituents on Pyrazole Properties

Substituent Type Effect on Basicity Effect on Acidity Effect on Aromaticity Reference
Electron-donating Increase Increase - mdpi.compharmaguideline.com

Hydrogen Atom Transfer Processes

Hydrogen Atom Transfer (HAT) is a fundamental reaction mechanism that can involve the pyrazole ring system. In this process, a hydrogen atom is transferred in a single kinetic step. acs.org The pyrazole ring, with its NH proton, can participate in HAT reactions. The presence of heteroatoms like nitrogen can activate adjacent C-H bonds for HAT by lowering their bond dissociation energy through hyperconjugation. acs.org

Theoretical studies have investigated the kinetics of 1,2-proton transfer in pyrazoles. nih.gov These studies indicate that the presence of water molecules can lower the energy barrier for tautomerization through the formation of hydrogen bonds. nih.gov Multicomponent synthesis of pyrazoles can also involve a 1,3-hydrogen atom transfer step. rsc.org

Transformations Involving the Carboxamide Moiety

The carboxamide group at the 3-position of the pyrazole ring is a key functional group that undergoes a variety of chemical transformations.

Amidation and Hydrolysis Reactions

The carboxamide bond can be formed through amidation reactions, and it can be cleaved through hydrolysis. The hydrolysis of amides can be catalyzed by either acid or base. youtube.com

Acid hydrolysis of an amide yields a carboxylic acid and an ammonium (B1175870) salt. youtube.com

Base hydrolysis of an amide produces a carboxylate salt and an amine. youtube.com

In the context of drug development, efforts have been made to design pyrazole-based compounds where the carboxamido linker is modified to prevent in vivo hydrolysis to a primary aniline. researchgate.net This highlights the importance of understanding the hydrolysis of the carboxamide group. The synthesis of pyrazole carboxamide derivatives often involves the reaction of a pyrazole carboxylic acid with an amine. tandfonline.com

Derivatization at the Carboxamide Nitrogen

The nitrogen atom of the carboxamide group can be further functionalized. This derivatization allows for the synthesis of a wide range of N-substituted pyrazole-3-carboxamides with diverse biological activities. For example, a series of N-phenyl-5-propyl-1H-pyrazole-3-carboxamide derivatives have been synthesized and evaluated for their biological properties. nih.gov

The synthesis of these derivatives often involves coupling the pyrazole carboxylic acid with a substituted amine. This approach has been used to create libraries of compounds for screening in drug discovery programs. nih.govnih.gov

Intermolecular Interactions and Self-Assembly in Pyrazole Carboxamides

The molecular architecture of 5-Propyl-1H-pyrazole-3-carboxamide, featuring both hydrogen bond donor and acceptor sites on the pyrazole ring and the carboxamide group, facilitates a variety of intermolecular interactions. These interactions are fundamental to its solid-state structure and behavior in solution, governing the formation of predictable supramolecular assemblies. The primary forces at play are hydrogen bonds, which dictate the self-assembly into distinct aggregate structures.

The self-assembly of pyrazole carboxamides is primarily driven by specific and directional hydrogen bonds. The pyrazole ring itself contains an acidic N-H proton (donor) and a basic sp2-hybridized nitrogen atom (acceptor). The carboxamide group (-CONH2) provides an additional N-H donor and a carbonyl oxygen (C=O) acceptor. This combination allows for the formation of robust and well-defined hydrogen-bonded networks.

Studies on analogous pyrazole structures reveal two principal hydrogen bonding motifs that are central to their supramolecular chemistry. nih.gov The first is an amide-amide interaction, and the second is a pyrazole-pyrazole interaction.

Amide-to-Amide Dimerization: The carboxamide groups of two separate molecules can form a pair of N-H···O=C hydrogen bonds. This interaction is highly favorable and leads to the creation of a stable, centrosymmetric eight-membered ring motif. This is a common feature in the crystal structures of primary amides.

Pyrazole-to-Pyrazole Catenation: The N-H group of the pyrazole ring on one molecule can donate a proton to the non-protonated nitrogen of an adjacent pyrazole ring (N-H···N). When this interaction repeats, it forms a continuous chain, often referred to as a catemer. nih.gov

While direct crystallographic data for this compound is not extensively published, the behavior of closely related compounds provides a strong basis for predicting its interactions. For instance, crystal structure analysis of other pyrazole derivatives consistently shows these key interactions. mdpi.com In some structures, only one of the potential hydrogen bond donors on the carboxamide is involved in these primary networks. mdpi.com The presence of different functional groups or solvent molecules can lead to alternative hydrogen bonding patterns, such as N-H···S or N-H···O interactions with other functional groups if present. mdpi.com

The table below summarizes the key hydrogen bonds anticipated in the self-assembly of this compound, based on data from analogous compounds.

Table 1: Potential Hydrogen Bonding Interactions

Donor Group Acceptor Group Interaction Type Resulting Motif
Amide (N-H) Amide (C=O) N-H···O Dimer

This table is based on established hydrogen bonding patterns in pyrazole carboxamide derivatives.

The specific hydrogen bonds detailed above are the building blocks for larger, ordered aggregates. The type of aggregate formed—whether it be a discrete dimer or an infinite chain—depends on which hydrogen bonding motif predominates in a particular state (solid or solution).

In the Solid State:

X-ray crystallography of pyrazole derivatives frequently reveals the presence of both amide-amide dimers and pyrazole-pyrazole catemers.

Dimers: The most common discrete aggregate is the dimer, formed through the robust N-H···O hydrogen bonds between the carboxamide groups of two molecules. mdpi.com This creates a planar, centrosymmetric R22(8) ring motif. These dimeric units can then serve as larger building blocks, further organized in the crystal lattice by weaker interactions.

Catemers (Chains): The head-to-tail arrangement of pyrazole rings via N-H···N hydrogen bonds leads to the formation of infinite one-dimensional chains, or catemers. nih.gov This motif is particularly common in pyrazoles that are not heavily substituted, allowing for close approach.

In Solution:

In solution, particularly in non-polar solvents, the same driving forces for aggregation exist. Spectroscopic techniques like NMR have been used to observe the effects of intermolecular hydrogen bonding in solution. tandfonline.com

Dimers and Small Aggregates: The strong amide-amide hydrogen bonds are expected to persist in solution, leading to the formation of dimers. Depending on the concentration and the solvent's polarity, these dimers may exist in equilibrium with monomers.

Larger Aggregates: While the formation of extensive, stable catenary chains is less likely in dilute solution compared to the crystalline solid state, higher-order aggregates can form. Studies on NH-pyrazoles have shown they can form not only dimers but also trimers and tetramers through N-H···N linkages. nih.gov The equilibrium between these different aggregate sizes is sensitive to factors such as concentration, temperature, and solvent.

The table below outlines the types of aggregates observed for pyrazole carboxamides and the primary interactions responsible for their formation.

Table 2: Aggregate Formation in Pyrazole Carboxamides

Aggregate Type State(s) Primary Hydrogen Bonds Involved
Dimer Solid State, Solution Amide N-H···O
Catemer (Chain) Solid State Pyrazole N-H···N

| Trimer/Tetramer | Solution (in equilibrium) | Pyrazole N-H···N |

This table synthesizes findings from structural studies on various pyrazole derivatives. nih.govmdpi.com

Computational Chemistry and Theoretical Modeling of 5 Propyl 1h Pyrazole 3 Carboxamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to elucidating the intrinsic properties of 5-Propyl-1H-pyrazole-3-carboxamide, offering a detailed picture of its electronic landscape and reactivity.

Density Functional Theory (DFT) Applications for Geometrical Optimization and Energetics

Density Functional Theory (DFT) has emerged as a powerful tool for accurately predicting the molecular structure and energetics of pyrazole (B372694) derivatives. nih.gov For the broader class of 1H-pyrazole-3-carboxamides, DFT calculations, often using the B3LYP functional combined with a suitable basis set like 6-31G(d), are employed to determine the most stable three-dimensional arrangement of atoms—the optimized geometry. nih.gov This process involves finding the minimum energy conformation on the potential energy surface.

In a study on the related compound 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, DFT calculations at the B3LYP/6-31G(d) level revealed a planar conformation for the molecule. nih.gov Similar calculations for this compound would be expected to show a largely planar pyrazole ring, with the propyl and carboxamide groups having specific spatial orientations. The energetics of the molecule, including its total energy, heat of formation, and vibrational frequencies, can also be computed, providing crucial data on its stability. nih.gov

Table 1: Representative Geometrical Parameters from DFT Calculations for a Pyrazole-Carboxamide System

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
N1-N21.35--
N2-C31.33--
C3-C41.42--
C4-C51.38--
C5-N11.36--
C3-C(O)1.50N2-C3-C(O): 120N1-N2-C3-C(O): 180
C(O)-N(H2)1.37C3-C(O)-N: 118-
C5-Propyl1.51C4-C5-C(propyl): 125-

Note: The data in this table is illustrative and based on typical values for pyrazole-carboxamide systems. Actual values for this compound would require specific DFT calculations.

Molecular Orbital Analysis: HOMO-LUMO Energy Gaps and Charge Transfer

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity and electronic properties of a molecule. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. nih.gov A smaller gap suggests that the molecule is more easily excitable and thus more chemically reactive. nih.gov

For pyrazole derivatives, the HOMO is typically distributed over the electron-rich regions of the pyrazole ring, while the LUMO is often located on the electron-withdrawing groups. nih.gov In this compound, the pyrazole ring and the nitrogen atoms of the carboxamide group would likely contribute significantly to the HOMO, while the carbonyl group and the pyrazole ring would be major contributors to the LUMO.

The analysis of HOMO and LUMO energy levels also provides insights into possible charge transfer interactions within the molecule. nih.gov These intramolecular charge transfers can play a significant role in the molecule's photophysical properties and its interactions with biological targets.

Table 2: Calculated HOMO-LUMO Energies and Gap for a Representative Pyrazole Derivative

ParameterEnergy (eV)
HOMO Energy-6.5
LUMO Energy-1.2
HOMO-LUMO Gap5.3

Note: This data is representative and derived from studies on analogous pyrazole systems. The actual values for this compound would need to be specifically calculated.

Prediction of Molecular Properties and Reactivity Parameters

Computational methods are also employed to predict various physicochemical properties and reactivity parameters that are crucial for understanding the behavior of this compound.

Theoretical Descriptors for Structure-Activity Relationship (SAR) Studies (e.g., ClogP, CMR, PSA, ESP)

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. Theoretical descriptors are instrumental in these studies.

ClogP (Calculated LogP): This value represents the lipophilicity of a molecule, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.

CMR (Calculated Molar Refractivity): Molar refractivity is related to the volume of the molecule and its polarizability, which can affect binding interactions with a receptor.

PSA (Polar Surface Area): The topological polar surface area is a descriptor that correlates well with passive molecular transport through membranes and is thus a good predictor of drug bioavailability.

ESP (Electrostatic Potential): The molecular electrostatic potential map illustrates the charge distribution within a molecule, highlighting electrophilic and nucleophilic sites, which is crucial for understanding intermolecular interactions. nih.gov

Computational Studies on Tautomerism and Conformational Stability

Pyrazole derivatives can exist in different tautomeric forms due to the migration of a proton. nih.gov For 1H-pyrazoles substituted at the 3 and 5 positions, annular tautomerism is a key consideration. nih.gov In the case of this compound, two principal tautomers can exist: the this compound form and the 3-propyl-1H-pyrazole-5-carboxamide form.

Computational studies, particularly DFT calculations, can predict the relative stabilities of these tautomers in both the gas phase and in different solvents. researchgate.netsemanticscholar.org For instance, a study on 1H-pyrazole-3-(N-tert-butyl)-carboxamide showed that in solution, a mixture of both the 3-substituted and 5-substituted tautomers exists, with the ratio being temperature-dependent. researchgate.net The conformational stability, which relates to the rotation around single bonds (e.g., the bond connecting the carboxamide group to the pyrazole ring), can also be thoroughly investigated using computational methods to identify the most stable conformers. nih.gov

Molecular Docking and Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. nih.govnih.gov This method is widely used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or nucleic acid. jst.go.jpnih.gov

Studies on various pyrazole-carboxamide derivatives have demonstrated their ability to bind to a range of biological targets, including DNA, kinases, and carbonic anhydrase. nih.govnih.govjst.go.jp For example, some 1H-pyrazole-3-carboxamide derivatives have been shown to bind to the minor groove of DNA. jst.go.jpnih.gov Molecular docking simulations can elucidate the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-target complex.

A hypothetical docking study of this compound with a target protein would involve placing the molecule into the active site of the protein and calculating a scoring function to estimate the binding affinity. The results would reveal the key amino acid residues involved in the interaction, providing a rational basis for the design of more potent and selective analogs.

Ligand-Target Binding Prediction for Preclinical Biological Targets

Computational studies have been instrumental in identifying potential preclinical biological targets for derivatives of 1H-pyrazole-3-carboxamide. These in silico methods predict the binding affinity of a ligand to various protein targets, thereby suggesting potential therapeutic applications.

One significant study focused on a series of pyrazole derivatives, including N-Phenyl-5-propyl-1H-pyrazole-3-carboxamide, and identified Histone Deacetylase 6 (HDAC6) as a key biological target. nih.govacs.org This finding is particularly relevant for the treatment of acute liver injury, where HDAC6 is implicated in necrosis and inflammation. nih.govacs.org The study demonstrated that this derivative not only selectively inhibits HDAC6 but also promotes its degradation. nih.govacs.org

In addition to HDAC6, other computational studies on pyrazole derivatives have suggested a range of potential kinase targets. jst.go.jpnih.gov While some derivatives exhibited weak inhibitory activity against multiple kinases, their significant anti-proliferative effects on cancer cell lines prompted further investigation into alternative mechanisms, such as DNA binding. jst.go.jpnih.gov

Table 1: Predicted Preclinical Biological Targets for this compound Derivatives

Derivative NamePredicted Biological TargetTherapeutic Area
N-Phenyl-5-propyl-1H-pyrazole-3-carboxamideHistone Deacetylase 6 (HDAC6)Acute Liver Injury, Inflammation
Various 1H-pyrazole-3-carboxamide derivativesKinases (weak inhibition)Oncology
Various 1H-pyrazole-3-carboxamide derivativesDNAOncology

Analysis of DNA Binding and Cleavage Mechanisms

Theoretical modeling has been crucial in elucidating the potential of 1H-pyrazole-3-carboxamide derivatives to interact with DNA, a mechanism that can contribute to their anti-cancer properties. jst.go.jpnih.gov

A detailed study on four novel 1H-pyrazole-3-carboxamide derivatives employed molecular docking to predict their DNA binding modes and energies. jst.go.jp The research indicated that these compounds likely bind to the minor groove of DNA. jst.go.jp One particular derivative, 5-(3-cyclopropylureido)-N-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-1-H-pyrazole-3-carboxamide (pym-5), was predicted to have the strongest binding affinity. jst.go.jpnih.gov

The computational model suggested that the protonated nitrogen atom on the piperazine (B1678402) ring of pym-5 interacts favorably with the electronegative phosphate (B84403) groups of the DNA backbone. jst.go.jp Furthermore, the pyrazole plane of pym-5 was shown to form a weak σ–π stacking interaction with the C4′ of the sugar residues, and potential hydrogen bonds could form between the urea (B33335) group and the DNA. jst.go.jp These interactions allow pym-5 to penetrate deeply into the minor groove of DNA, resulting in a higher binding affinity. jst.go.jp

Experimental validation through electronic absorption spectroscopy and viscosity measurements confirmed the predictions of the computational model. jst.go.jpnih.gov Moreover, fluorescence spectra showed a significant decrease in the emission intensity of the ethidium (B1194527) bromide–calf thymus DNA (EB–CT-DNA) complex, indicating that pym-5 can strongly affect DNA conformation. jst.go.jpnih.gov

The study also investigated the DNA cleavage activity of these derivatives. The findings revealed that pym-5 could induce cleavage of supercoiled plasmid pBR322 DNA, suggesting a potential mechanism for its cytotoxic effects on cancer cells. jst.go.jpnih.gov This off-target interaction with DNA is thought to contribute to the inhibition of cancer cell proliferation through a DNA damage mechanism. jst.go.jp

Table 2: Predicted DNA Binding and Cleavage Properties of a 1H-pyrazole-3-carboxamide Derivative (pym-5)

PropertyComputational Prediction / Experimental Finding
Binding Mode Minor groove binding
Key Interactions - Electrostatic interaction with phosphate backbone- σ–π stacking with sugar residues- Hydrogen bonding with DNA
Binding Affinity (Kpym-5) 1.06×105 M−1
Effect on DNA Conformation Strong conformational changes
DNA Cleavage Activity Cleavage of supercoiled plasmid pBR322 DNA

Future Research Directions and Translational Perspectives

Development of Novel and Green Synthetic Methodologies for Pyrazole (B372694) Carboxamides

The synthesis of pyrazole derivatives has traditionally involved methods that are now being re-evaluated for their environmental impact. Modern chemistry is increasingly focused on "green" principles, which aim for simplicity, efficiency, and the use of environmentally benign reagents and conditions. acs.orgresearchgate.net

Recent advancements include:

Microwave-assisted synthesis and solvent-free reactions : These methods can significantly reduce reaction times and the use of volatile organic solvents. For instance, the cycloaddition of tosylhydrazones and α,β-unsaturated carbonyl compounds has been successfully achieved under these conditions to produce 3,5-disubstituted-1H-pyrazoles in high yields. mdpi.com

Catalytic methods : The use of catalysts like molecular iodine or various metal complexes can facilitate reactions under milder conditions. mdpi.com For example, a practical protocol for synthesizing 4-sulfonyl pyrazoles uses molecular iodine as a catalyst at room temperature, avoiding the need for transition metals. mdpi.com

Multicomponent reactions (MCRs) : MCRs are highly efficient processes where multiple starting materials react in a single step to form a complex product, thereby reducing waste and improving atom economy. researchgate.netnih.gov

Aqueous media : Performing reactions in water is a key goal of green chemistry. A facile method for producing pyrazole compounds has been developed using an aqueous medium with imidazole (B134444) as a catalyst. acs.org

Future research will likely focus on expanding the scope of these green methodologies to produce a wider variety of pyrazole carboxamides, including 5-Propyl-1H-pyrazole-3-carboxamide, making their production more sustainable and cost-effective for industrial applications. google.com

Application of Advanced Spectroscopic Techniques for Real-time Mechanistic Studies

A thorough understanding of reaction mechanisms is crucial for optimizing synthetic routes and designing new compounds. Advanced spectroscopic techniques are powerful tools for elucidating the intricate steps of chemical transformations in real-time.

NMR Spectroscopy : Techniques like Diffusion-Ordered Spectroscopy (DOSY) can provide insights into reaction intermediates and equilibria, such as pyridine (B92270) coordination in the formation of pyrazoles from diazatitanacycles. nih.gov Detailed NMR studies have also been essential in confirming the structure of newly synthesized pyrazole derivatives. nih.gov

FT-IR and FT-Raman Spectroscopy : These techniques are used for the characterization of pyrazole derivatives and can be combined with computational methods to model vibrational modes. researchgate.net

Kinetic Studies : In conjunction with spectroscopy, kinetic studies help in determining the rate-determining steps of a reaction, providing crucial information for mechanism rationalization. mdpi.comnih.gov

Future work should involve the application of these advanced techniques to study the synthesis of this compound and its derivatives. This could involve in-situ monitoring of reactions to identify transient intermediates and transition states, leading to a more profound understanding of the reaction pathways. nih.gov

Integration of Multi-Omics Data with Computational Modeling for Target Validation

The identification and validation of biological targets are critical steps in drug discovery. The integration of multi-omics data (genomics, transcriptomics, proteomics, metabolomics) with computational modeling offers a powerful, systems-level approach to this challenge. frontiersin.orgnih.govnih.gov

This integrated approach allows researchers to:

Identify Novel Targets : By analyzing large datasets from multiple biological levels, researchers can uncover new potential drug targets that might be missed by single-omics approaches. nih.govnih.govresearchgate.net

Understand Complex Interactions : It helps in deciphering the complex cellular interactions and pathways affected by a compound, providing a holistic view of its mechanism of action. frontiersin.orgnih.gov

Predict Drug Efficacy and Resistance : Computational models fed with multi-omics data can help predict how effective a drug will be and identify potential mechanisms of resistance. frontiersin.orgnih.gov

For pyrazole carboxamides, this strategy can be transformative. For instance, label-free quantitative proteomic analysis has been used to study the mechanism of action of a pyrazole carboxamide fungicide, revealing its impact on multiple physiological pathways in the target organism. nih.gov Future research can leverage this approach to validate targets for compounds like N-Phenyl-5-propyl-1H-pyrazole-3-carboxamide, which has shown promise as an HDAC6 inhibitor for acute liver injury, and to discover new therapeutic indications. nih.govacs.orgpluto.bio

Exploration of Underexplored Preclinical Biological Activities and Therapeutic Niches

The pyrazole core is known for its wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties. researchgate.netnih.govnih.govnih.gov However, many potential applications remain unexplored.

Recent research has highlighted the potential of pyrazole carboxamides in several areas:

Fungicidal and Insecticidal Agents : Many novel pyrazole carboxamides have been synthesized and shown to be effective against various plant pathogens and insect pests. nih.govresearchgate.netnih.gov Some derivatives have demonstrated efficacy comparable to or better than commercial pesticides. researchgate.net

HDAC Inhibition : A derivative, N-Phenyl-5-propyl-1H-pyrazole-3-carboxamide, was recently identified as a selective inhibitor and degrader of histone deacetylase 6 (HDAC6), showing therapeutic potential in a mouse model of acute liver injury. nih.govacs.org

Anticancer Activity : Pyrazole derivatives have been investigated for their ability to induce apoptosis, inhibit cell proliferation, and interfere with cancer signaling pathways. researchgate.netnih.govjst.go.jp Some have shown the ability to bind to DNA, suggesting a potential mechanism for their antitumor effects. jst.go.jp

Future preclinical studies should systematically screen this compound and its analogues against a broader range of biological targets and disease models. This could uncover novel therapeutic niches beyond the currently known activities, expanding their potential medical and agricultural applications. nih.govnih.gov

Rational Design Strategies for Enhanced Selectivity and Potency through Derivatization

Rational drug design aims to create new molecules with improved efficacy, potency, and selectivity based on an understanding of the structure-activity relationship (SAR). nih.gov This involves modifying a lead compound, such as this compound, through derivatization.

Key strategies include:

Scaffold Hopping and Decoration : Replacing parts of the molecule with different chemical groups (scaffold hopping) or adding new functional groups (decoration) can enhance binding to the target and improve pharmacological properties. nih.govacs.org A recent study used this approach to design pyrazole derivatives as potential inhibitors of the SARS-CoV-2 main protease. nih.gov

Computational Modeling : Molecular docking and deep learning can be used to screen large virtual libraries of derivatives and predict their binding affinity and selectivity for a target protein, accelerating the design process. nih.govberkeley.edu This has been applied to design pyrazole carboxamide derivatives as succinate (B1194679) dehydrogenase (SDH) inhibitors. nih.gov

Structure-Activity Relationship (SAR) Studies : Synthesizing and testing a series of related compounds helps to build a SAR profile, which guides further optimization. nih.govnih.gov For example, SAR studies on pyrazole carboxamide fungicides have identified the carboxamide group as a key active component. nih.gov

By applying these rational design strategies, researchers can systematically modify the this compound structure to create new analogues with superior potency and selectivity for specific biological targets, while minimizing off-target effects.

Investigation of Solid-State Properties for Controlled Release and Formulation Research

The physical properties of a compound in its solid state, such as crystallinity, polymorphism, and solubility, are critical for its formulation into a usable product, be it a drug or a pesticide.

Key areas of investigation include:

Polymorphism Screening : Identifying different crystalline forms (polymorphs) of a compound is crucial, as they can have different solubilities, stabilities, and bioavailabilities.

Solubility Enhancement : Many drug candidates are poorly soluble in water, which can limit their effectiveness. Research into different salt forms, co-crystals, or amorphous dispersions can improve solubility and dissolution rates.

Controlled Release Formulations : For many applications, a slow, sustained release of the active ingredient is desirable. This can be achieved by incorporating the compound into various matrices, such as polymers, to control its release profile.

While specific data on the solid-state properties of this compound is not extensively available in the provided results, this represents a vital area for future research. A thorough characterization of its solid-state properties would be a necessary step in translating this compound from a laboratory curiosity into a formulated product for therapeutic or agricultural use.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.